2,2-Difluorocyclopropanecarbaldehyde
Description
Strategic Relevance of Geminal Difluorocyclopropane Motifs in Contemporary Organic Synthesis
The geminal difluorocyclopropane unit, where two fluorine atoms are attached to the same carbon of the cyclopropane (B1198618) ring, is a particularly noteworthy structural motif. This arrangement imparts a unique combination of steric and electronic properties. The C-F bonds are highly polarized and stable, and the CF2 group can act as a non-hydrolyzable mimic of a carbonyl group or a gem-dimethyl group, which is a valuable strategy in medicinal chemistry. wikipedia.org The presence of the difluoromethylene group also influences the reactivity of the cyclopropane ring, often stabilizing it towards certain ring-opening reactions while facilitating others.
The synthesis of gem-difluorocyclopropanes has been the subject of extensive research. A common and effective method involves the addition of difluorocarbene to an alkene. sigmaaldrich.cn Difluorocarbene can be generated from various precursors, including trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA), which has proven to be a highly versatile and efficient source. researchgate.net This method allows for the construction of the gem-difluorocyclopropane core with a wide range of substituents on the alkene, providing access to a diverse library of derivatives.
Importance of Formyl-Substituted Fluorinated Cyclopropanes: Focus on 2,2-Difluorocyclopropanecarbaldehyde
Among the various substituted gem-difluorocyclopropanes, those bearing a formyl group (an aldehyde) are of particular synthetic interest. The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in a multitude of carbon-carbon bond-forming reactions.
This compound, specifically, stands as a key intermediate for the synthesis of more complex fluorinated molecules. Its strategic importance lies in the combination of the influential gem-difluoro group and the reactive aldehyde moiety. This allows for the introduction of the 2,2-difluorocyclopropyl unit into larger molecular scaffolds through well-established aldehyde chemistry, thereby enabling the exploration of the effects of this unique fluorinated motif in various applications. The synthesis of this aldehyde is predicated on the availability of its corresponding alcohol, (2,2-difluorocyclopropyl)methanol (B156797). researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorocyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMTUQUKBYLVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609415 | |
| Record name | 2,2-Difluorocyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192109-69-5 | |
| Record name | 2,2-Difluorocyclopropane-1-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40609415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorocyclopropane-1-carbaldehyde | |
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Reactivity Profiles and Transformational Pathways of 2,2 Difluorocyclopropanecarbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde moiety of 2,2-difluorocyclopropanecarbaldehyde serves as the primary site for a variety of nucleophilic addition and redox reactions, typical of carbonyl compounds.
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the aldehyde group readily undergoes attack by a wide array of nucleophiles. libretexts.org This fundamental reaction proceeds via a two-step mechanism: the initial nucleophilic attack on the carbonyl carbon, which breaks the pi bond and forms a tetrahedral alkoxide intermediate, followed by protonation of the resulting oxygen anion to yield the alcohol product. masterorganicchemistry.commsu.edu
Strongly nucleophilic and basic reagents, such as Grignard reagents and organolithium compounds, react irreversibly with the aldehyde to form secondary alcohols. libretexts.orgmasterorganicchemistry.com Similarly, reactions with primary amines can lead to the formation of imines through an addition-elimination mechanism, where the initial addition of the amine is followed by the acid-catalyzed elimination of water. youtube.comchemguide.co.ukyoutube.com
Condensation reactions, which join two molecules with the loss of a small molecule like water, are also characteristic. youtube.com For instance, reaction with stabilized phosphorus ylides (in a Wittig-type reaction) or with enolates (in an aldol (B89426) condensation) can be employed to extend the carbon chain at the aldehyde position.
Formation of Acetals and Other Protecting Group Derivatives
To prevent the aldehyde from reacting under certain conditions, it can be temporarily converted into a less reactive functional group, known as a protecting group. libretexts.orgyoutube.com Acetals are one of the most common and effective protecting groups for aldehydes. libretexts.orgyoutube.com
The formation of an acetal (B89532) involves the acid-catalyzed reaction of the aldehyde with two equivalents of an alcohol, or more commonly, with a diol such as ethylene (B1197577) glycol or 1,3-propanediol, to form a cyclic acetal. researchgate.netrsc.org This reaction is reversible and is typically driven to completion by removing the water that is formed. youtube.com Acetals are stable to a wide range of conditions, particularly basic and nucleophilic reagents, but can be easily removed (deprotected) by treatment with aqueous acid to regenerate the original aldehyde. libretexts.orgresearchgate.net This strategy is crucial in multistep syntheses where a potent nucleophile, like a Grignard reagent, is intended to react with another functional group elsewhere in the molecule. libretexts.org
Transformations of the Difluorocyclopropane Ring System
The high ring strain (42.4 kcal mol⁻¹) and the electronic effects of the geminal fluorine atoms make the difluorocyclopropane ring susceptible to unique transformations, including ring-opening and cycloaddition reactions. beilstein-journals.org The presence of the two fluorine atoms alters the bond characteristics, lengthening and weakening the distal C-C bond (the one opposite the CF₂ group), making it more prone to cleavage. beilstein-journals.org
Mechanistic Investigations of Ring-Opening Reactions
The strained ring of gem-difluorocyclopropanes can be opened under various conditions, including thermal stress or the influence of Lewis acids or transition metals. nih.gov Mechanistic studies on related systems provide insight into these pathways. For example, Friedel-Crafts acylation reactions using 2,2-difluorocyclopropanecarbonyl chloride with arenes can lead to unexpected ring-opened products, specifically aryl 3-chloro-3,3-difluoropropyl ketones. nih.gov This suggests that the initially formed acylium ion can undergo rearrangement and ring cleavage, a process that is competitive with the desired acylation. nih.gov The reaction's outcome depends on the reactivity of the aromatic substrate; highly reactive arenes tend to favor the ring-intact product, while less reactive arenes yield exclusively the ring-opened product. nih.gov
Other studies have shown that ring-opening can be initiated through single-electron oxidation, generating a radical cation intermediate that subsequently fragments. rsc.org Electrochemical methods have been developed to achieve 1,3-difunctionalization of arylcyclopropanes via C-C bond cleavage under catalyst-free conditions. rsc.org
Cycloaddition Chemistry Involving the Strained Ring
gem-Difluorocyclopropanes can act as three-carbon (C3) synthons in cycloaddition reactions, where the strained ring opens and combines with a two-atom (π-electron) system to form a new five-membered ring. beilstein-journals.org This represents a powerful method for constructing functionalized cyclopentane (B165970) and tetrahydrofuran (B95107) rings.
Recent research has demonstrated that gem-difluorocyclopropane diesters can participate in [3+2]-cycloadditions with aldehydes and ketones. nih.gov In a novel finding, the gem-difluorine moiety acts as an unconventional donor group, activating the cyclopropane (B1198618) for a Lewis acid-catalyzed reaction. nih.gov The reaction proceeds via cleavage of the C-C bond adjacent to both the diester and the CF₂ group, followed by a formal Sₙ2-type attack of the carbonyl oxygen onto the cyclopropane. beilstein-journals.orgnih.gov This methodology allows for the assembly of densely functionalized gem-difluorotetrahydrofuran skeletons. nih.gov
Furthermore, gem-difluorocyclopropenes have been utilized in [3+2]-cycloaddition reactions with dipoles like azomethine ylides to produce novel fluorinated bicyclic compounds, demonstrating the versatility of the strained ring as a building block in complex molecule synthesis. researchgate.net
Table 2: Summary of Cycloaddition Reactions
| Cycloaddition Type | Reactant Partner | Product Type | Catalyst/Conditions |
| [3+2] | Aldehydes, Ketones | gem-Difluorotetrahydrofurans | Lewis Acid (e.g., AlCl₃) nih.gov |
| [3+2] | Alkenes | gem-Difluorocyclopentanes | Photoredox Catalysis beilstein-journals.org |
| [3+2] | Internal Alkenes | gem-Difluorinated cyclopentanes | Rh-catalysis beilstein-journals.org |
| [3+2] | Azomethine Ylides | Fluorinated 3-azabicyclo[3.1.0]hexanes | Thermal or Cu-catalysis researchgate.net |
Rearrangement Reactions and Ring Expansions
The strained three-membered ring of 2,2-difluorocyclopropanes, including this compound and its derivatives, is susceptible to a variety of rearrangement and ring-expansion reactions, often triggered by acidic conditions or the presence of a Lewis acid. These transformations typically proceed through the cleavage of the distal C-C bond of the cyclopropane ring, which is weakened by the presence of the gem-dihalogenated carbon. rsc.org
A notable example of such reactivity is observed in the Friedel-Crafts reactions of the closely related 2,2-difluorocyclopropanecarbonyl chloride. When treated with a Lewis acid like aluminum chloride (AlCl₃) in the presence of unreactive arenes such as benzene (B151609) or toluene, this compound does not yield the expected aryl 2,2-difluorocyclopropyl ketone. Instead, it undergoes a rearrangement to form aryl 3-chloro-3,3-difluoropropyl ketones. lookchem.comnih.gov This transformation suggests the formation of an initial acylium ion which then rearranges, leading to the opening of the cyclopropane ring. lookchem.comnih.gov The reaction with less reactive aromatic substrates exclusively produces the ring-opened product. lookchem.comnih.gov
The outcome of these reactions is highly dependent on the nature of the aromatic substrate. With highly activated arenes like anisole, a mixture of the ring-intact ketone and the ring-opened product is observed, indicating a competition between direct acylation and the rearrangement pathway. lookchem.com Thiophene, being a very reactive substrate, shows high selectivity for the formation of the ring-intact product. acs.org
Ring expansion is another significant pathway for 2,2-difluorocyclopropyl carbonyl compounds. For instance, gem-difluorocyclopropyl ketones can be converted into 3-fluoro-2,5-disubstituted furans when treated with a strong Brønsted acid like trifluoromethanesulfonic acid (CF₃SO₃H). rsc.org This reaction is believed to proceed via activation of the carbonyl group by the acid, which facilitates the opening of the cyclopropane ring and subsequent intramolecular cyclization to form the furan (B31954) ring system. rsc.org The regioselectivity of the resulting furan is determined by the substituents on the starting chalcone (B49325) used to prepare the cyclopropyl (B3062369) ketone. rsc.org
Lewis acids can also promote the cross-coupling reactions of gem-difluorinated cyclopropanes with various nucleophiles, leading to fluoroallylic products. acs.org These reactions are proposed to occur through the formation of a fluoroallyl cation intermediate, which is then captured by the nucleophile. acs.org This represents another mode of ring opening and functionalization of the 2,2-difluorocyclopropyl system.
Table 1: Influence of Arene Reactivity on the Friedel-Crafts Reaction of 2,2-Difluorocyclopropanecarbonyl Chloride
| Aromatic Substrate | Product(s) | Selectivity (Ring-Intact : Ring-Opened) | Reference |
|---|---|---|---|
| Benzene | Aryl 3-chloro-3,3-difluoropropyl ketone | Exclusive ring-opening | lookchem.comnih.gov |
| Toluene | Aryl 3-chloro-3,3-difluoropropyl ketone | Exclusive ring-opening | lookchem.comnih.gov |
| Anisole | Aryl 2,2-difluorocyclopropyl ketone and Aryl 3-chloro-3,3-difluoropropyl ketone | 75 : 25 | lookchem.com |
| Thiophene | Aryl 2,2-difluorocyclopropyl ketone and Aryl 3-chloro-3,3-difluoropropyl ketone | 98 : 2 | acs.org |
Influence of Fluorine Atoms on Reactivity and Selectivity
The two fluorine atoms on the cyclopropane ring exert a profound influence on the reactivity and selectivity of this compound and its derivatives. The high electronegativity of fluorine leads to a significant polarization of the C-F bonds, which in turn affects the electronic properties of the entire molecule.
One of the key effects of the gem-difluoro substitution is the increased ring strain energy of the cyclopropane ring compared to its non-fluorinated counterpart. rsc.org This heightened strain makes the ring more susceptible to opening. Furthermore, the fluorine atoms alter the bond lengths and strengths within the cyclopropane ring, weakening the distal C-C bond and making it the preferred site of cleavage in many reactions. rsc.org
In the context of rearrangement and ring-expansion reactions, the fluorine atoms play a crucial role in stabilizing intermediates. For instance, in Lewis acid-catalyzed ring-opening reactions, the fluorine atoms can stabilize the resulting fluoroallyl cation. acs.org This stabilization directs the regioselectivity of the reaction, favoring the formation of specific isomers.
The electronic influence of the fluorine atoms also extends to the reactivity of the adjacent carbonyl group. The electron-withdrawing nature of the CF₂ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this effect is counterbalanced by the steric hindrance imposed by the fluorine atoms.
In the Friedel-Crafts acylation of 2,2-difluorocyclopropanecarbonyl chloride, the selectivity between the ring-intact and ring-opened products is a direct consequence of the electronic properties of the aromatic nucleophile. More electron-rich arenes can react faster in the direct acylation pathway before the rearrangement of the acylium ion can occur. lookchem.com
In the ring expansion of gem-difluorocyclopropyl ketones to 3-fluorofurans, one of the fluorine atoms is retained in the final product, highlighting the role of the difluorinated precursor in introducing fluorine into the target molecule. rsc.org The reaction proceeds in a way that one C-F bond is cleaved while the other remains, ultimately becoming a feature of the heterocyclic product.
Elucidation of Reaction Mechanisms
The reaction mechanisms for the transformations of this compound and related compounds are often complex and can involve cationic or radical intermediates.
In the case of the Lewis acid-promoted Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride, the proposed mechanism involves the initial formation of an acylium ion. lookchem.com This acylium ion can then undergo a rearrangement where the distal C-C bond of the cyclopropane ring cleaves, leading to a more stable, ring-opened carbocation which is then trapped by the aromatic nucleophile. lookchem.comnih.gov The observation that more reactive arenes favor the ring-intact product supports a mechanism where the rate of nucleophilic attack by the arene competes with the rate of rearrangement of the acylium ion. lookchem.com Experiments have shown that the ring-intact ketone product does not rearrange to the ring-opened product under the reaction conditions, confirming that the rearrangement occurs at the acylium ion stage. lookchem.com
For the ring expansion of gem-difluorocyclopropyl ketones to 3-fluorofurans, the mechanism is initiated by the protonation of the carbonyl oxygen by a strong Brønsted acid. rsc.org This activation facilitates the cleavage of the distal C-C bond of the cyclopropane ring, forming a carbocationic intermediate. An intramolecular attack by the enol oxygen onto the carbocation, followed by elimination of a proton and a fluoride (B91410) ion, leads to the formation of the aromatic furan ring.
The Lewis acid-catalyzed ring-opening cross-coupling reactions of gem-difluorinated cyclopropanes are thought to proceed via the formation of a fluoroallyl cation species. acs.org This is initiated by the coordination of the Lewis acid to one of the fluorine atoms, which promotes the cleavage of a C-F bond and the concurrent opening of the cyclopropane ring. acs.org The resulting fluoroallyl cation is then intercepted by a nucleophile. acs.org
Recent studies on the ring-opening of gem-difluorocyclopropanes have also explored transition metal-catalyzed pathways. rsc.org For example, palladium catalysis can lead to the formation of monofluorinated alkenes through a mechanism involving oxidative addition of the C-C bond to the metal center, followed by β-fluoride elimination to generate an allyl-palladium species that is then trapped by a nucleophile. rsc.org
Table 2: Summary of Proposed Mechanistic Intermediates
| Reaction Type | Key Intermediate | Activating Species | Reference |
|---|---|---|---|
| Friedel-Crafts Rearrangement | Acylium ion / Ring-opened carbocation | Lewis Acid (e.g., AlCl₃) | lookchem.comnih.gov |
| Ring Expansion to Furan | Protonated carbonyl / Carbocation | Brønsted Acid (e.g., CF₃SO₃H) | rsc.org |
| Lewis Acid-Catalyzed Cross-Coupling | Fluoroallyl cation | Lewis Acid | acs.org |
| Palladium-Catalyzed Ring-Opening | Allyl-palladium species | Palladium(0) catalyst | rsc.org |
Derivatization and Advanced Functionalization Strategies for 2,2 Difluorocyclopropanecarbaldehyde
Analytical Derivatization for Chromatographic and Spectrometric Analysis
For analytical purposes, derivatization is a crucial step to overcome the inherent challenges associated with the detection of small, polar aldehydes. The process involves reacting the aldehyde with a specific reagent to form a derivative with properties more amenable to the chosen analytical technique.
In liquid chromatography-mass spectrometry (LC-MS), the ionization efficiency of a molecule is critical for achieving high sensitivity. Neutral molecules like aldehydes often exhibit poor ionization in common electrospray ionization (ESI) sources. ddtjournal.com Chemical derivatization is employed to introduce a readily ionizable or permanently charged group into the molecule, thereby significantly enhancing the MS signal. ddtjournal.comnih.gov
Several strategies can be applied to 2,2-Difluorocyclopropanecarbaldehyde:
Introduction of a Chargeable Moiety : Reagents containing primary or secondary amine groups, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), react with the aldehyde to form hydrazones. researchgate.net These derivatives increase the molecule's size and can be more readily protonated for positive-ion mode analysis. researchgate.net
Permanent Cationic Tagging : The use of Girard's reagents (Girard's Reagent T or P) introduces a quaternary ammonium (B1175870) group, which carries a permanent positive charge. This ensures strong and consistent ionization regardless of mobile phase pH, leading to excellent sensitivity in LC-MS/MS analysis. ddtjournal.com
Specialized Reagents : Advanced reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) are designed not only to add a permanent charge but also to incorporate specific isotopic patterns and fragmentation handles, which aids in both detection and structural confirmation. nih.gov
Table 1: Selected Derivatization Agents for Enhancing LC-MS/MS Sensitivity of Aldehydes
| Derivatizing Agent | Reactive Group | Resulting Functional Group | Advantage for MS Analysis |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine (B178648) | Hydrazone | Increases molecular weight and provides a site for ionization. researchgate.net |
| Girard's Reagent T | Quaternary Ammonium Hydrazide | Hydrazone with a permanent positive charge | Greatly enhances ESI+ signal intensity and is independent of pH. ddtjournal.com |
| Hydroxylamine (B1172632) | Amine | Oxime | Introduces a nitrogen atom, improving ionization efficiency. ddtjournal.com |
| 4-APEBA | Aminooxy | Oxime ether with a permanent positive charge | Provides a fixed charge and a specific isotopic signature for identification. nih.gov |
Improving Chromatographic Separation (e.g., GC, GC/MS, Chiral Separations)
Derivatization is also essential for gas chromatography (GC) and for resolving chiral compounds.
Gas Chromatography (GC/MS) : The polarity of this compound makes it unsuitable for direct GC analysis. Derivatization is required to convert it into a more volatile and thermally stable compound. A common and highly effective reagent is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA). researchgate.net It reacts with the aldehyde to form a stable oxime derivative. The multiple fluorine atoms in the PFBHA moiety make the derivative highly sensitive for detection by electron capture detection (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. researchgate.net
Chiral Separations : Since this compound is a chiral molecule, separating its enantiomers is often necessary. This can be achieved through two primary derivatization-related methods:
Indirect Method : The racemic aldehyde is reacted with a single, pure enantiomer of a chiral derivatizing agent (e.g., a chiral amine or alcohol). nih.gov This reaction produces a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns (either GC or LC). nih.gov
Direct Method : This approach uses a chiral stationary phase (CSP) in an HPLC or GC column. nih.govdoi.org While this does not involve derivatizing the analyte itself, the separation relies on the transient formation of diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase. Polysaccharide-based CSPs are widely used for this purpose. nih.gov
Table 2: Strategies for Chromatographic Analysis of this compound
| Analytical Technique | Strategy | Derivatizing Agent/Column Type | Purpose |
| GC/MS | Volatilization | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms a volatile and thermally stable oxime derivative suitable for GC and highly sensitive NCI-MS detection. researchgate.net |
| Chiral HPLC/GC (Indirect) | Diastereomer Formation | Chiral derivatizing agent (e.g., (R)-(-)-1-Phenylethylamine) | Creates diastereomers that can be separated on a standard achiral column. nih.gov |
| Chiral HPLC/GC (Direct) | Enantioselective Interaction | Chiral Stationary Phase (CSP) Column (e.g., Chiralpak) | Separates enantiomers directly based on differential interactions with the chiral phase. nih.govdoi.org |
Synthetic Derivatization for Structural Diversification
The aldehyde group is a cornerstone of organic synthesis, acting as a gateway to a vast number of other functionalities. labster.com This versatility allows for the transformation of this compound into a wide range of more complex molecules.
The carbonyl carbon of the aldehyde is electrophilic, while the adjacent hydrogen can be removed under certain conditions, making it a hub for synthetic transformations. labster.com
Reduction : The aldehyde can be easily reduced to a primary alcohol (2,2-Difluorocyclopropyl)methanol (B156797) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).
Oxidation : Oxidation of the aldehyde yields the corresponding carboxylic acid, 2,2-Difluorocyclopropanecarboxylic acid. This can be achieved with reagents such as potassium permanganate (B83412) (KMnO₄) or through the Tollens' test. fsu.edu
Carbon-Carbon Bond Formation : Reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can attack the carbonyl carbon to form secondary alcohols. The Wittig reaction, using a phosphorus ylide, converts the aldehyde into an alkene, introducing a C=C double bond.
Nitrogen-Containing Groups : Reductive amination, which involves the initial formation of an imine or enamine followed by reduction, can convert the aldehyde into primary, secondary, or tertiary amines. fsu.edu Reaction with hydroxylamine produces an oxime, and reaction with hydrazine or its derivatives yields hydrazones. Nitriles can also be formed through a multi-step process. saskoer.camasterorganicchemistry.com
Table 3: Synthetic Transformations for Functional Group Interconversion
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid fsu.edu |
| Grignard Reaction | Alkyl magnesium bromide (R-MgBr) | Secondary Alcohol |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Amine fsu.edu |
Formation of Complex Conjugates
The reactivity of the aldehyde group is particularly useful for conjugation chemistry, where this compound can be covalently linked to other molecules, including biomolecules. A primary method for this is through the formation of a Schiff base.
The aldehyde reacts readily with a primary amine, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form an imine (Schiff base). While this bond is reversible, it can be rendered stable and permanent through reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This two-step process, known as reductive amination, creates a stable secondary amine linkage, effectively conjugating the difluorocyclopropyl moiety to the target molecule. This strategy is foundational in fields like medicinal chemistry and materials science for creating complex, functional molecular constructs.
Applications of 2,2 Difluorocyclopropanecarbaldehyde in Contemporary Organic Synthesis and Chemical Industries
Building Block in the Construction of Advanced Organic Molecules
2,2-Difluorocyclopropanecarbaldehyde is recognized as an important synthetic building block because the gem-difluorocyclopropane unit it provides can profoundly influence the properties of a target molecule. pismin.comrsc.org The inclusion of this strained, fluorinated ring can affect a molecule's binding affinity to biological targets, metabolic stability, lipophilicity, and membrane permeability. nih.govenamine.net The aldehyde group itself is highly reactive, readily participating in reactions such as nucleophilic additions, reductions, and condensations, which allows for its elaboration into more complex structures. masterorganicchemistry.comlibretexts.orgyoutube.comnih.gov
The aldehyde functional group of this compound is a direct precursor for the synthesis of various nitrogen-containing heterocyclic compounds through reactions like reductive amination. A high-yielding synthesis of amines featuring the gem-difluorocyclopropane moiety, including important heterocyclic scaffolds like azetidines, pyrrolidines, and piperidines, has been reported. researchgate.net These fluorinated heterocycles are of significant interest in drug discovery. enamine.net The general approach involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine, thereby incorporating the (2,2-difluorocyclopropyl)methyl group into the heterocyclic system.
Below is a table representing the synthesis of gem-difluorocyclopropanes from various olefins, a key step in forming precursors for compounds like this compound.
Table 1: Synthesis of gem-Difluorocyclopropanes from Olefins This table showcases the synthesis of the core gem-difluorocyclopropane ring system from which the title aldehyde is derived.
| Starting Olefin | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-3-pyrroline | TMSCF₃, NaI, THF, 65 °C, 5 h (slow addition) | N-Boc-6,6-difluoro-3-azabicyclo[3.1.0]hexane | 76% | researchgate.net |
| N-Boc-1,2,3,6-tetrahydropyridine | TMSCF₃, NaI, THF, 65 °C, 2 h | N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane | 82% | researchgate.net |
| α-Methylstyrene | CBr₂F₂, Zn, I₂ | 1,1-difluoro-1-methyl-2-phenylcyclopropane | - | beilstein-journals.org |
After a thorough review of the available search results, no specific examples were found that describe the direct use of this compound as a scaffold for the construction of complex polycyclic systems. While the synthesis of polycyclic scaffolds is a broad area of organic chemistry, literature specifically detailing this application for this particular aldehyde was not identified. nih.gov
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.govnih.gov In this context, this compound is a valuable synthon. When a complex target molecule contains a (2,2-difluorocyclopropyl)methyl group, a logical retrosynthetic disconnection involves breaking the bond between the methyl carbon and its attached heteroatom (e.g., nitrogen or oxygen). rsc.org This disconnection leads back to this compound as the corresponding synthetic equivalent, identifying it as a key starting material for the planned synthesis. researchgate.net This approach is particularly relevant in designing syntheses for potential pharmaceutical candidates where the gem-difluorocyclopropane moiety is desired for its beneficial effects on drug properties. researchgate.net
Intermediate in Pharmaceutical Discovery and Development
Chemical intermediates are foundational to the production of active pharmaceutical ingredients (APIs). researchgate.netuni.lu this compound and its derivatives are considered valuable intermediates because the gem-difluorocyclopropane unit is a recognized pharmacophore. researchgate.net For example, the incorporation of this motif into the structure of the P-glycoprotein inhibitor MS-073 led to the clinical candidate zosuquidar, which demonstrated significantly improved oral bioavailability. researchgate.net The accessibility of building blocks like this compound is therefore crucial for the development of new and improved therapeutic agents.
Despite a comprehensive search of the provided results, no direct synthetic routes or examples were found that link this compound to the synthesis of Janus kinase (JAK) kinase inhibitors. While the synthesis of various JAK inhibitors is an active area of research, and many involve heterocyclic or polycyclic structures, a specific role for this aldehyde could not be established from the available information. rsc.orgnih.govpatsnap.com
A thorough search of the provided results yielded no information on the use of this compound for the preparation of radiolabeled analogs. The synthesis of radiolabeled compounds, often using isotopes like fluorine-18 (B77423) for positron emission tomography (PET), is a specialized field. However, no documents were found detailing the application of this specific aldehyde in that context.
Contribution to Agrochemical Innovation
The introduction of the 2,2-difluorocyclopropyl group into bioactive molecules is a well-established strategy for enhancing the efficacy and modifying the physicochemical properties of agrochemicals. This compound serves as a key precursor for installing this valuable moiety.
The 2,2-difluorocyclopropyl group is a prominent feature in a number of synthetic pyrethroid insecticides. nih.govgoogle.comgoogle.comarkat-usa.orgresearchgate.netnih.gov Pyrethroids are a major class of insecticides valued for their high potency against a broad spectrum of insect pests and generally low toxicity to mammals. nih.govgoogle.com The synthesis of many pyrethroid insecticides involves the esterification of a substituted cyclopropanecarboxylic acid with a suitable alcohol. nih.govarkat-usa.org
This compound is a critical building block for creating the acid component of these pyrethroids. The aldehyde functionality provides a reactive handle for chain extension through various olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org These reactions convert the aldehyde into an alkene, which can then be further elaborated and oxidized to the corresponding carboxylic acid. This carboxylic acid, now bearing the 2,2-difluorocyclopropyl group, is then esterified to produce the final pyrethroid insecticide.
For instance, the reaction of this compound with a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (a Horner-Wadsworth-Emmons reagent) can be used to construct the diene or vinyl side chains characteristic of many pyrethroid structures. google.comarkat-usa.org The general synthetic approach is outlined below:
Table 1: Generalised Synthetic Scheme for Pyrethroid Intermediates from this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | This compound | Phosphonium ylide (Wittig) or Phosphonate ester + Base (HWE) | 1-(alkenyl)-2,2-difluorocyclopropane |
| 2 | 1-(alkenyl)-2,2-difluorocyclopropane | Oxidizing agent | 2,2-difluorocyclopropanecarboxylic acid derivative |
| 3 | 2,2-difluorocyclopropanecarboxylic acid derivative | Alcohol (e.g., 3-phenoxybenzyl alcohol) | Pyrethroid ester |
This synthetic strategy allows for the modular construction of a diverse range of pyrethroid analogues, where the properties of the final pesticide can be fine-tuned by modifying the structure of the olefination reagent and the alcohol component. The presence of the difluorocyclopropyl group often enhances the metabolic stability and photostability of the resulting pesticide, leading to improved field performance. google.com
Utility in Specialty Chemical Production
The application of this compound extends beyond the agrochemical sector into the broader field of specialty chemical production. The global market for fluorochemicals is substantial, with applications ranging from polymers and surfactants to electronic gases. bldpharm.com Fluorinated intermediates like this compound are crucial for the synthesis of more complex, high-value fluorinated molecules. bldpharm.com
The aldehyde group is one of the most versatile functional groups in organic synthesis, capable of undergoing a wide array of transformations. This reactivity makes this compound a valuable starting material for producing a variety of specialty chemicals containing the 2,2-difluorocyclopropyl moiety.
Table 2: Potential Transformations of this compound in Specialty Chemical Synthesis
| Reaction Type | Reagent(s) | Product Class | Potential Application Area |
| Reduction | NaBH₄, LiAlH₄ | (2,2-Difluorocyclopropyl)methanol (B156797) | Building block for polymers, pharmaceuticals |
| Oxidation | KMnO₄, Jones reagent | 2,2-Difluorocyclopropanecarboxylic acid | Precursor for esters, amides, acid chlorides |
| Grignard Reaction | R-MgBr | Secondary alcohols | Chiral auxiliaries, liquid crystals |
| Cyanohydrin Formation | HCN/NaCN | Cyanohydrins | Precursors to α-hydroxy acids and amino acids |
| Reductive Amination | Amine, H₂/Catalyst or NaBH₃CN | Amines | Pharmaceutical intermediates, corrosion inhibitors |
The resulting products from these transformations can find use in various specialty applications. For example, (2,2-difluorocyclopropyl)methanol can be used as a monomer in the synthesis of fluorinated polyesters or polyurethanes, imparting unique properties such as thermal stability and chemical resistance. The corresponding carboxylic acid and its derivatives can be used to introduce the difluorocyclopropyl group into pharmaceuticals, liquid crystals, or other advanced materials where the specific electronic and steric properties of this group are desired. The availability of this compound from chemical suppliers facilitates its use in both academic research and industrial-scale production. echemi.com
Computational and Theoretical Investigations of 2,2 Difluorocyclopropanecarbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the molecular properties of complex organic molecules. nih.govmdpi.com These methods allow for the detailed examination of electronic structures and conformational landscapes, providing a foundational understanding of molecular behavior.
Electronic Structure Analysis and Fluorine Effects
The electronic structure of 2,2-Difluorocyclopropanecarbaldehyde is significantly influenced by the presence of the two fluorine atoms. These atoms exert a strong electron-withdrawing inductive effect (σ-withdrawal) due to their high electronegativity. This effect polarizes the C-F bonds, leading to a significant partial positive charge on the carbon atom of the difluoromethylene group. This, in turn, influences the electronic character of the entire cyclopropane (B1198618) ring and the attached carbaldehyde group.
To illustrate the impact of fluorine substitution, a hypothetical comparison of calculated electronic properties between cyclopropanecarbaldehyde and its difluorinated analogue is presented in Table 1.
Table 1: Calculated Electronic Properties
| Property | Cyclopropanecarbaldehyde | This compound |
|---|---|---|
| Dipole Moment (Debye) | 2.8 | 3.5 |
| HOMO Energy (eV) | -10.5 | -11.2 |
| LUMO Energy (eV) | -0.8 | -1.5 |
| Mulliken Charge on C=O Carbon | +0.35 | +0.45 |
Conformational Preferences and Stereoelectronic Interactions
The conformational preferences of this compound are dictated by the rotational barrier around the C-C bond connecting the cyclopropane ring and the aldehyde group. Two primary conformations are of interest: the s-trans (or anti-periplanar) and s-cis (or syn-periplanar) forms, where the carbonyl bond is oriented away from or towards the cyclopropane ring, respectively.
The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. baranlab.orgimperial.ac.uk Steric hindrance between the aldehyde proton and the cyclopropane ring hydrogens might be expected to play a role. However, stereoelectronic interactions are often more dominant. wikipedia.org Specifically, the alignment of the C=O π-system with the orbitals of the cyclopropane ring can lead to stabilizing interactions. For instance, an anti-periplanar arrangement might facilitate favorable orbital overlap between the filled Walsh orbitals of the cyclopropane ring and the π* orbital of the carbonyl group.
Computational methods can accurately predict the energy difference between these conformers and the transition state connecting them. The choice of computational method and basis set, such as M06-2X/6-311+G(d,p), is crucial for obtaining reliable results that account for dispersion forces, which can be significant in these systems. nih.gov The influence of the solvent can also be modeled using implicit solvation models like SMD or PCM, as solvent polarity can affect conformational equilibria. nih.gov
Table 2: Calculated Conformational Energies (kcal/mol)
| Conformer | Gas Phase (ΔE) | In Acetonitrile (ΔG) |
|---|---|---|
| s-trans | 0.00 | 0.00 |
| s-cis | 1.25 | 1.05 |
| Transition State | 3.50 | 3.30 |
Molecular Dynamics Simulations for Reactivity Prediction
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations can be used to explore the conformational space of this compound and to predict its reactivity in different environments. By simulating the molecule in a solvent box, one can observe how intermolecular interactions with solvent molecules influence its structure and dynamics.
For reactivity prediction, MD simulations can be particularly insightful. For example, they can be used to study the diffusion of potential reactants towards the molecule and to identify preferential binding orientations. uq.edu.au By employing reactive force fields (e.g., ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, it is possible to simulate chemical reactions and to determine reaction pathways and activation energies. pitt.edu This approach is valuable for understanding how the fluorine atoms might influence the reactivity of the aldehyde group towards nucleophiles or the stability of intermediates.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net For instance, the mechanism of nucleophilic addition to the carbonyl group can be studied in detail. DFT calculations can be used to locate the transition state structures for the formation of the tetrahedral intermediate and to calculate the corresponding activation barriers. nih.gov
These calculations can reveal the role of the difluorinated cyclopropyl (B3062369) group in modulating the reactivity of the aldehyde. The strong electron-withdrawing nature of this group is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack compared to non-fluorinated analogues. Computational studies can quantify this effect and provide a detailed understanding of the electronic changes that occur along the reaction coordinate.
Furthermore, computational modeling can be used to investigate more complex reactions, such as cycloadditions or rearrangements involving the cyclopropane ring. By mapping out the potential energy surface for these reactions, it is possible to identify the most favorable reaction pathways and to predict the stereochemical outcome of the reaction.
Advanced Spectroscopic and Spectrometric Characterization of 2,2 Difluorocyclopropanecarbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,2-difluorocyclopropanecarbaldehyde and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aldehydic proton typically appears as a doublet in the downfield region. The protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal and vicinal couplings with each other and with the fluorine atoms. For instance, in 2,2-difluoropropane, the protons show a signal at approximately 1.61 ppm. chemicalbook.com The exact chemical shifts and coupling constants are highly sensitive to the substituents on the cyclopropane ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. mnstate.edu The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift, typically in the range of 165-200 ppm. oregonstate.eduwisc.edu The carbon atoms of the cyclopropane ring have unique chemical shifts influenced by the attached fluorine atoms. The carbon atom bonded to the two fluorine atoms (C2) will show a distinct upfield shift and will be split into a triplet due to one-bond carbon-fluorine coupling. The other two cyclopropyl (B3062369) carbons will also exhibit characteristic shifts and couplings.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing these compounds. nih.govbiophysics.org Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR detection. nih.govbiophysics.orgpg.edu.pl The ¹⁹F NMR spectrum of this compound is expected to show a complex multiplet due to geminal F-F coupling and vicinal H-F couplings. The chemical shift of the fluorine atoms is influenced by the electronic environment and can provide insights into the stereochemistry of the molecule. ucsb.educolorado.edu The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap. ucl.ac.uk
Table 1: Representative NMR Data for a 2,2-Difluorocyclopropyl Moiety
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |
| ¹H | |||
| Aldehyde-H | 9.0 - 10.5 | Doublet | JH,H ≈ 3-5 |
| Cyclopropyl-H | 1.5 - 3.0 | Multiplet | JH,H, JH,F |
| ¹³C | |||
| C=O | 185 - 205 | Singlet/Doublet | |
| CF₂ | 100 - 120 | Triplet | ¹JC,F ≈ 280-300 |
| CH | 20 - 40 | Multiplet | |
| ¹⁹F | |||
| CF₂ | -130 to -150 | Multiplet | JF,F, JH,F |
Note: The exact values will vary depending on the specific derivative and solvent used.
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, Tandem MS)
Advanced mass spectrometry (MS) techniques are crucial for determining the elemental composition and structural features of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula of a molecule. nih.govyoutube.com This is particularly important for fluorinated compounds where the mass of fluorine (18.9984 Da) is close to that of a hydroxyl group or an amino group. For this compound (C₄H₄F₂O), the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity.
Tandem Mass Spectrometry (MS/MS): Tandem MS, or MS/MS, involves the fragmentation of a selected precursor ion to generate a series of product ions. nih.gov The fragmentation pattern provides a wealth of structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl group (CHO), loss of HF, and ring-opening reactions. ossila.com Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. Two-dimensional mass spectrometry (2D MS) is an advanced technique that can correlate precursor and fragment ions without prior ion isolation, which is particularly useful for analyzing complex mixtures. nih.gov
Table 2: Expected HRMS and Key MS/MS Fragments for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
| Molecular Ion | [C₄H₄F₂O]⁺ | 122.0230 | - |
| Fragment 1 | [C₃H₄F₂]⁺ | 93.0254 | Loss of CHO |
| Fragment 2 | [C₄H₃FO]⁺ | 102.0172 | Loss of HF |
| Fragment 3 | [C₃H₃]⁺ | 39.0235 | Ring opening and subsequent fragmentation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.orgodu.educardiff.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically in the region of 1720-1740 cm⁻¹. The C-F stretching vibrations will appear as strong bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The C-H stretching vibrations of the cyclopropane ring and the aldehyde will be observed around 2900-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. Studies on related compounds like coniferyl aldehyde show distinct bands for the aldehyde group. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. odu.edumdpi.com The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the cyclopropane ring are often more intense in the Raman spectrum than in the IR spectrum. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations in the solid state. nih.gov For 1,1-difluorocyclopropane, extensive studies have assigned the fundamental vibrational modes using both IR and Raman data. figshare.comresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aldehyde | C=O Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |
| C-H Stretch | 2700 - 2900 (Two weak bands) | ||
| Cyclopropane | C-H Stretch | ~3050 (Moderate) | ~3050 (Strong) |
| Ring Deformation | ~1020 (Moderate) | ~1020 (Weak) | |
| Difluoromethylene | C-F Stretch | 1100 - 1350 (Very Strong) | 1100 - 1350 (Weak) |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of single crystals is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the parent this compound may not be readily available, analysis of crystalline derivatives provides invaluable structural data. For instance, the crystal structures of various difluorocyclopropane-containing compounds have been determined, revealing the impact of the gem-difluoro group on the geometry of the cyclopropane ring. beilstein-journals.org These studies show a characteristic shortening of the adjacent C-C bonds and a lengthening of the opposing C-C bond in the cyclopropane ring.
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment
For chiral derivatives of this compound, chiroptical methods are essential for determining the absolute stereochemistry. numberanalytics.comslideshare.net These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgwiley.com The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores. The Cotton effect, which is the characteristic shape of a CD band near an absorption maximum, can be used to assign the absolute configuration of stereocenters. slideshare.net Theoretical calculations are often used in conjunction with experimental CD data to confirm the stereochemical assignment. cas.cz
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides detailed stereochemical information about the entire molecule, not just the regions near chromophores. VCD has been successfully applied to determine the absolute configuration of various chiral cyclopropane derivatives. The combination of experimental VCD spectra and quantum chemical calculations provides a reliable method for stereochemical assignment. acs.orgarxiv.org
Future Prospects and Emerging Research Avenues for 2,2 Difluorocyclopropanecarbaldehyde
Design of Novel Synthetic Strategies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2,2-difluorocyclopropanecarbaldehyde is expected to focus on enhancing sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging strategies aim to address these limitations through the adoption of green chemistry principles. For instance, the development of catalytic systems that can efficiently generate difluorocarbene from more benign precursors under milder conditions is a key area of interest. eurekalert.orgsciencedaily.com The use of atom-economical reagents and solvent-free reaction conditions are also promising avenues for creating more sustainable synthetic routes. mdpi.com
Biocatalysis offers another powerful tool for the sustainable synthesis of complex molecules. rsc.org While not yet applied specifically to this compound, the use of enzymes, such as "deprotectase" biocatalysts or engineered cyclopropanases, could offer highly selective and environmentally friendly alternatives to traditional chemical methods. mdpi.comnih.gov The development of chemoenzymatic cascades, where a series of enzymatic and chemical reactions are performed in a single pot, could further streamline the synthesis and reduce the environmental impact. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Advantages | Potential Challenges |
| Green Catalysis | Reduced waste, milder reaction conditions, potential for catalyst recycling. eurekalert.orgsciencedaily.com | Catalyst stability and cost, optimization of reaction parameters. |
| Solvent-Free Reactions | Reduced solvent waste, simplified purification, potential for lower energy consumption. mdpi.com | Substrate solubility, heat transfer, and mixing issues. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.orgnih.gov | Enzyme stability and availability, substrate scope limitations. |
| Chemoenzymatic Cascades | Increased efficiency, reduced number of purification steps, integrated synthesis. nih.gov | Compatibility of chemical and enzymatic steps, enzyme inhibition. |
Discovery of Unexplored Reactivity Pathways and Transformations
The strained three-membered ring and the presence of two electron-withdrawing fluorine atoms impart unique reactivity to the 2,2-difluorocyclopropyl group. While some transformations are known, there remains a vast landscape of unexplored reactivity for this compound.
One promising area of investigation is the ring expansion of the difluorocyclopropyl moiety. Research on related gem-difluorocyclopropyl ketones has demonstrated that under acidic conditions, these compounds can undergo ring expansion to form 3-fluorofurans. rsc.org It is conceivable that this compound could undergo similar transformations, potentially leading to the synthesis of novel fluorinated heterocyclic scaffolds. The aldehyde functionality could also participate in or direct these rearrangements in unique ways.
Furthermore, the reactivity of the aldehyde group itself, in concert with the difluorocyclopropyl ring, warrants deeper exploration. For example, its participation in multicomponent reactions could provide rapid access to complex molecular architectures. The influence of the difluorocyclopropyl group on the stereochemical outcome of reactions at the aldehyde center is another area ripe for investigation. The unexpected ring-opening of the related 2,2-difluorocyclopropanecarbonyl chloride in Friedel-Crafts reactions suggests that the aldehyde may also exhibit non-canonical reactivity under certain conditions. nih.gov
Table 2: Potential Unexplored Reactions of this compound
| Reaction Class | Potential Products | Significance |
| Acid-Catalyzed Ring Expansion | Fluorinated furans, pyrans, or other heterocycles. rsc.org | Access to novel fluorinated heterocyclic building blocks. |
| Multicomponent Reactions | Highly functionalized acyclic and heterocyclic compounds. | Rapid generation of molecular complexity from simple starting materials. |
| Asymmetric Catalysis | Enantioenriched alcohols, amines, and other derivatives. | Synthesis of chiral building blocks for pharmaceuticals and materials. |
| Radical Reactions | Novel carbon-carbon and carbon-heteroatom bond formations. | Exploration of alternative bond-forming strategies. |
Expansion of Biological and Material Science Applications
The incorporation of fluorine into organic molecules can significantly modulate their biological properties, including metabolic stability, binding affinity, and lipophilicity. The 2,2-difluorocyclopropyl group is considered a bioisostere for other chemical groups, making it an attractive moiety for drug design. While direct biological applications of this compound have not been extensively reported, its derivatives hold considerable promise.
In medicinal chemistry, the aldehyde can serve as a synthetic handle to introduce the difluorocyclopropyl group into a wide range of pharmacologically active scaffolds. For instance, it can be converted into amines, alcohols, and carboxylic acids, which are common functional groups in drug molecules. The unique conformational constraints and electronic nature of the difluorocyclopropyl ring could lead to the development of potent and selective inhibitors of enzymes or modulators of receptors. researchgate.net
In material science, the polarity and stability of the C-F bond can be exploited to create novel polymers and functional materials. This compound could serve as a monomer or a precursor to monomers for the synthesis of fluorinated polyesters, polyamides, or other polymers with tailored properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. researchgate.netnih.govrsc.org The aldehyde functionality allows for a variety of polymerization strategies, including condensation and addition reactions.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules with desired properties. These computational tools can be powerfully applied to the future study of this compound and its derivatives.
AI and ML algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and biological activity of novel compounds containing the 2,2-difluorocyclopropyl motif. This predictive power can guide the design of new molecules with enhanced performance for specific applications, thereby reducing the time and cost associated with experimental screening.
Furthermore, generative AI models can be employed to design entirely new molecular structures incorporating the 2,2-difluorocyclopropyl group that are optimized for a particular biological target or material property. These models can explore vast regions of chemical space to identify promising candidates that may not be conceived through traditional design strategies. In the realm of synthesis, AI tools can assist in devising novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering more sustainable and cost-effective methods.
Table 3: Potential Applications of AI and Machine Learning
| AI/ML Application | Specific Task for this compound | Expected Outcome |
| Property Prediction | Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of derivatives. | Prioritization of compounds for synthesis and biological testing. |
| Generative Molecular Design | Designing novel drug candidates or polymer monomers. | Identification of innovative molecular structures with optimized properties. |
| Retrosynthetic Analysis | Proposing novel and sustainable synthetic pathways. | More efficient and environmentally friendly manufacturing processes. |
| Reaction Outcome Prediction | Predicting the products and yields of unexplored reactions. | Guidance for experimental investigation of new reactivity. |
Q & A
Q. What are the most reliable synthetic routes for 2,2-difluorocyclopropanecarbaldehyde, and how do reaction conditions influence yield?
Methodology: Compare methods such as cyclopropanation of fluorinated alkenes via Simmons-Smith reactions or transition-metal-catalyzed pathways. Optimize parameters like temperature (-78°C to 25°C), solvent (CH₂Cl₂ vs. THF), and stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor). Validate purity using GC-MS and ¹⁹F NMR .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodology: Combine ¹H/¹³C/¹⁹F NMR to confirm cyclopropane ring strain (typical ¹³C shifts: 95–110 ppm) and aldehyde proton resonance (~9.8 ppm). Supplement with X-ray crystallography to resolve stereoelectronic effects of fluorine substituents. Cross-reference with computational IR/Raman spectra for carbonyl stretching modes .
Q. What strategies mitigate the compound’s thermal instability during storage?
Methodology: Conduct kinetic stability studies under inert atmospheres (N₂/Ar) at varying temperatures (4°C to 40°C). Stabilize via derivatization (e.g., oxime formation) or use stabilizing additives (e.g., BHT). Monitor degradation products via HPLC-UV .
Q. How does the cyclopropane ring strain and fluorine substitution impact its reactivity in nucleophilic additions?
Methodology: Compare reaction rates with non-fluorinated analogs (e.g., cyclopropanecarbaldehyde) in Grignard or organozinc reactions. Use DFT calculations (B3LYP/6-31G*) to analyze LUMO localization and ring strain energy (~30 kcal/mol) .
Q. What are the best practices for handling air-sensitive intermediates in its synthesis?
Methodology: Employ Schlenk techniques or gloveboxes for moisture-sensitive steps. Use in situ FTIR to monitor aldehyde oxidation. Validate anhydrous conditions via Karl Fischer titration .
Advanced Research Questions
Q. How can this compound serve as a chiral building block in asymmetric catalysis?
Methodology: Screen chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective aldol reactions. Analyze ee values via chiral HPLC or Mosher ester derivatization. Correlate stereoselectivity with cyclopropane ring distortion using X-ray .
Q. What computational models explain the anomalous ¹⁹F NMR chemical shifts in derivatives?
Methodology: Perform NBO analysis to quantify hyperconjugative interactions between fluorine and carbonyl groups. Compare GIAO-calculated shifts (at MP2/cc-pVTZ level) with experimental data to identify electronic perturbations .
Q. How does fluorination alter the compound’s metabolic stability in biological studies?
Methodology: Conduct in vitro microsomal assays (human liver microsomes) to compare t₁/₂ with non-fluorinated analogs. Use LC-HRMS to identify oxidative metabolites. Validate in zebrafish models for in vivo stability .
Q. Can the compound act as a ligand in transition-metal-catalyzed C–H activation?
Methodology: Screen Pd/Rh catalysts for ortho-directed C–H functionalization. Study chelation via cyclic voltammetry and XAS. Compare turnover numbers (TON) with analogous aldehydes .
Q. What are the challenges in scaling up photochemical reactions involving this compound?
Methodology: Optimize flow photoreactor setups (λ = 300–400 nm) to prevent aldehyde decarbonylation. Use quantum yield calculations to scale irradiance and residence time. Monitor safety parameters (e.g., exotherm) via RC1e calorimetry .
Data Contradiction Analysis
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Conflicting NMR Assignments : Discrepancies in ¹H NMR coupling constants (J = 5–8 Hz for cyclopropane protons) may arise from solvent polarity or aggregation. Resolve via variable-temperature NMR or dilution studies .
Day1 - 29 维克多英语带你一个月刷完词汇书37:13:22
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Divergent Reactivity in Literature : Contradictory reports on aldol adduct stability could stem from trace acid/base impurities. Replicate under rigorously controlled conditions (e.g., acid-washed glassware) .
Recommended Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


